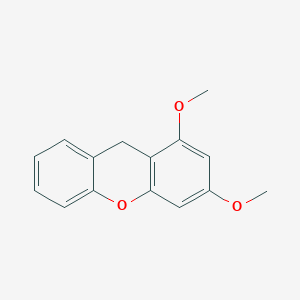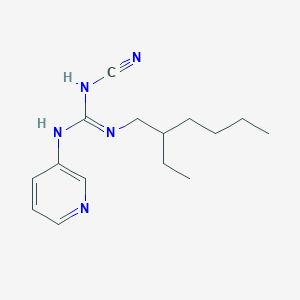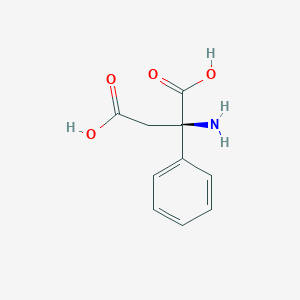
2-Phenyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-L-aspartic acid is an amino acid derivative characterized by the presence of a phenyl group attached to the aspartic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-L-aspartic acid typically involves the condensation of L-aspartic acid with benzaldehyde under specific reaction conditions. The process may include the use of catalysts and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the protection of the amino group in L-aspartic acid, followed by its reaction with benzaldehyde. Enzymatic methods may utilize specific enzymes to catalyze the formation of the compound, offering a more environmentally friendly approach.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents onto the phenyl ring.
Major Products: The major products formed from these reactions include oxidized phenyl derivatives, reduced amino acids, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of artificial sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of 2-Phenyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating metabolic pathways.
Comparaison Avec Des Composés Similaires
L-aspartic acid: A non-essential amino acid with a similar backbone but lacking the phenyl group.
L-phenylalanine: An essential amino acid with a phenyl group but differing in its overall structure.
Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine, used as an artificial sweetener.
Uniqueness: 2-Phenyl-L-aspartic acid is unique due to the presence of both the aspartic acid backbone and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with proteins and enzymes, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
60760-07-8 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
(2R)-2-amino-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13)(H,14,15)/t10-/m1/s1 |
Clé InChI |
ZVULHWSIPQXZGU-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@](CC(=O)O)(C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)

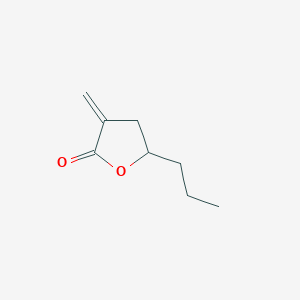
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
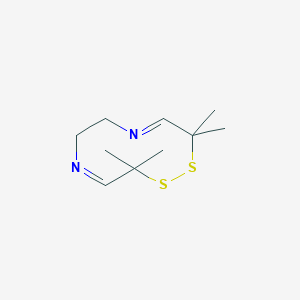

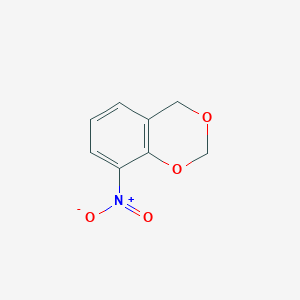

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
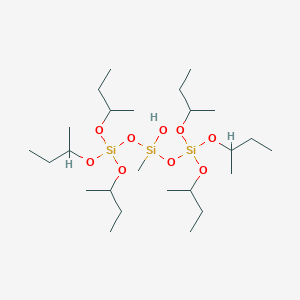
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
